

# Nomenclature and IUPAC naming of Dibenzobarallene.

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An In-depth Technical Guide on the Nomenclature and IUPAC Naming of **Dibenzobarallene** 

#### Introduction

**Dibenzobarallene**, a polycyclic aromatic compound, is a notable example of a Diels-Alder adduct, synthesized from anthracene and maleic anhydride.[1][2][3] Its rigid, three-dimensional triptycene-like framework makes it a valuable intermediate in the synthesis of novel heterocyclic systems and molecular tweezers designed for selective molecular recognition.[1] [4][5] This technical guide provides a comprehensive overview of the nomenclature, IUPAC naming conventions, physicochemical properties, synthesis protocols, and key characterization data for **dibenzobarallene**, tailored for researchers, scientists, and professionals in drug development.

### **Nomenclature and IUPAC Naming**

The complex structure of **dibenzobarallene** has led to several synonyms and naming conventions in the literature.[6] The most systematic and universally accepted name is assigned by the International Union of Pure and Applied Chemistry (IUPAC).

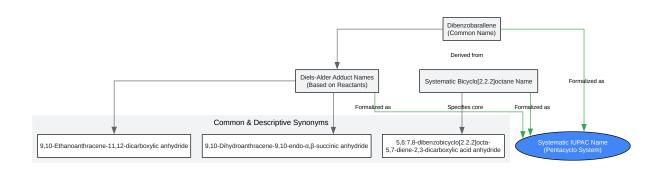
The formal IUPAC name for the compound is (15S,19R)-17-oxapentacyclo[6.6.5.0<sup>2</sup>,<sup>7</sup>.0<sup>9</sup>,<sup>14</sup>.0<sup>15</sup>,<sup>19</sup>]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione.[1][7][8] This name precisely describes its complex pentacyclic structure. Other commonly used names are derivatives of the core structures from which it is formed.



Table 1: Nomenclature and Synonyms for Dibenzobarallene

Type of Name	Name
IUPAC Name	(15S,19R)-17- oxapentacyclo[6.6.5.0 <sup>2</sup> , <sup>7</sup> .0 <sup>9</sup> , <sup>14</sup> .0 <sup>15</sup> , <sup>19</sup> ]nonadeca- 2,4,6,9,11,13-hexaene-16,18-dione[7][9]
Common Name	Dibenzobarallene[6][9]
Synonyms	9,10-Dihydroanthracene-9,10-alpha,beta- succinic acid anhydride[6][10]
9,10-dihydroanthracene-9,10-endo- $\alpha$ , $\beta$ -succinic anhydride[6][9]	
9,10-Ethanoanthracene-11,12-dicarboxylic anhydride[6][9]	_
5,6:7,8-dibenzobicyclo[2.2.2]octa-5,7-diene-2,3-dicarboxylic acid anhydride[10]	<del>-</del>

The relationship between these names is illustrated in the diagram below, showing the progression from the common name to the highly descriptive IUPAC nomenclature.





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Caption: Logical hierarchy of **Dibenzobarallene** nomenclature.

## **Physicochemical and Structural Properties**

**Dibenzobarallene** is a colorless crystalline solid.[9] Its key properties are summarized below.

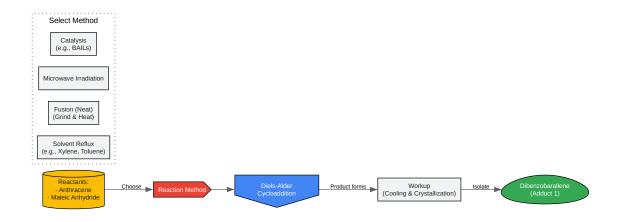
Table 2: Physicochemical and Computed Properties

Property	Value	Reference
Molecular Formula	C18H12O3	[7][10]
Molecular Weight	276.3 g/mol	[7][10]
Melting Point	262 °C	[9]
XLogP3-AA	2.6	[10]
InChI Key	PSKVQQJLLWSBFV- STONLHKKSA-N	[1]

# **Synthesis of Dibenzobarallene**

The most established method for synthesizing **dibenzobarallene** is the Diels-Alder reaction, which involves the [4+2] cycloaddition of anthracene with maleic anhydride.[2][3] Several protocols exist to facilitate this reaction, offering different advantages in terms of yield, reaction time, and environmental impact.





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Caption: General experimental workflow for **Dibenzobarallene** synthesis.

# **Experimental Protocols**

# Protocol 1: Brønsted-Acid Ionic Liquid (BAIL)-Catalyzed Synthesis

This method represents a green and efficient approach to synthesizing **dibenzobarallene** derivatives.[7]

• Reactants: Anthracene derivatives and maleic anhydride.



- Catalyst: Brønsted-acid ionic liquid (BAIL) such as 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO<sub>4</sub>]).[7]
- Solvent: Solvent-free conditions or a low-polarity solvent (e.g., toluene).[7]
- Procedure:
  - Combine the anthracene derivative, maleic anhydride, and a catalytic amount of the BAIL in a round-bottom flask.
  - Heat the mixture to 80–100°C under reflux.[7]
  - Maintain the reaction for 4–6 hours, monitoring progress via Thin Layer Chromatography (TLC).[7]
  - Upon completion, cool the reaction mixture to room temperature.
  - Add cold ethanol to precipitate the product.[11]
  - Filter the solid, wash with ethanol, and dry to yield the dibenzobarallene adduct.
- Advantages: This method achieves high yields (>85%) and allows for the recycling of the ionic liquid catalyst, reducing waste.[7]

#### **Protocol 2: Classical Synthesis via Reflux**

This is a traditional and widely cited method for laboratory preparations.[2][3]

- Reactants: Equimolar amounts of anthracene and maleic anhydride.[9]
- Solvent: Xylenes.[9]
- Procedure:
  - Dissolve anthracene and maleic anhydride in a minimal amount of hot xylenes in a roundbottom flask equipped with a reflux condenser.
  - Reflux the solution. The reaction time can vary, but it is often run for several hours.



- After the reaction period, remove the heat source and allow the flask to cool slowly to room temperature.
- The product, the anthracene-maleic anhydride adduct, will crystallize out of the solution upon cooling.[9]
- Collect the colorless crystals by vacuum filtration, wash with a small amount of cold xylenes or petroleum ether, and air dry.

## **Spectroscopic and Crystallographic Data**

Characterization of **dibenzobarallene** is typically performed using NMR, IR spectroscopy, and X-ray crystallography.

Table 3: Spectroscopic Characterization Data



Technique	Key Data	Application <i>l</i> Interpretation	Reference
<sup>1</sup> H NMR	δ 7.2–8.1 ppm (aromatic protons)	Confirms the presence of the fused aromatic (dibenzo) framework.	[1][7]
δ 4.9 ppm (singlet, benzylic protons)	Identifies the bridgehead protons adjacent to the benzene rings.	[5]	
<sup>13</sup> C NMR	δ 170–175 ppm (carbonyl carbons)	Confirms the presence of the anhydride functional group.	[7]
δ 120–140 ppm (sp² carbons)	Corresponds to the carbons of the aromatic rings.	[1]	
IR Spectroscopy	1779 cm <sup>-1</sup> (C=O stretching)	Strong absorption characteristic of the anhydride carbonyl group.	[5]
1837 & 1863 cm <sup>-1</sup> (doublet)	Symmetrical and asymmetrical coupled vibrations of the two C=O groups.	[5][6]	
1231 & 1290 cm <sup>-1</sup> (C–O stretching)	Confirms the C-O bonds within the anhydride ring.	[5]	_
3069 cm <sup>-1</sup> (C=C–H stretching)	Aromatic C-H bond stretching.	[5]	-

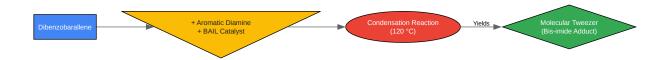
Table 4: X-ray Crystallographic Data



Parameter	Value	Reference
Crystal System	Monoclinic	[9]
Space Group	Cc (or C 1 c 1)	[9][10]
Lattice Constants	a = 15.410 Å, b = 9.4020 Å, c = 11.0930 Å	[9][10]
α = 90°, β = 124.235°, γ = 90°	[9][10]	
Dihedral Angle	53.9° (between benzene rings)	[5][6]

### **Reactivity and Applications**

**Dibenzobarallene** serves as a versatile precursor for more complex molecules. Its anhydride ring can be readily opened or reacted with amines to form imides, leading to the synthesis of "molecular tweezers."[7][11] These tweezer-like molecules have applications in host-guest chemistry, ion sensing, and as inhibitors of protein aggregation, such as amyloid-beta, which is relevant to Alzheimer's disease research.[1][7]



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Caption: Synthesis of a molecular tweezer from **Dibenzobarallene**.

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